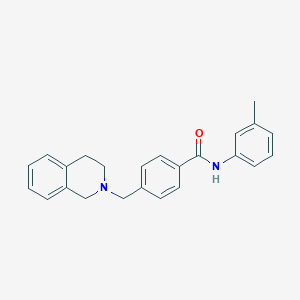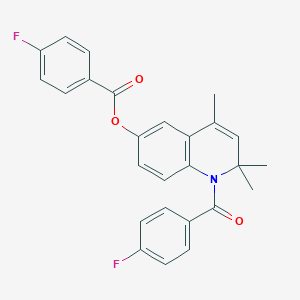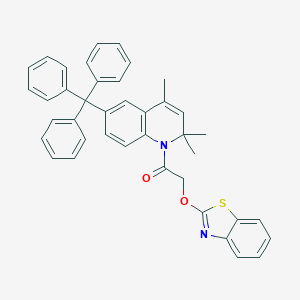![molecular formula C21H14BrClN2OS B408401 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B408401.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide is a complex organic compound that features a benzothiazole ring, a bromine atom, and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the substituted benzothiazole derivative with 5-bromo-2-chloro-benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and chlorine atoms can enhance the binding affinity and specificity of the compound towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(6-Methyl-benzothiazol-2-yl)-phenyl)-2-(4-propyl-phenoxy)-acetamide
- N-(5-Benzothiazol-2-yl-2-methyl-phenyl)-2-(4-bromo-phenoxy)-acetamide
- N-(2-Ethyl-6-methyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the benzothiazole ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H14BrClN2OS |
|---|---|
Peso molecular |
457.8g/mol |
Nombre IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide |
InChI |
InChI=1S/C21H14BrClN2OS/c1-12-6-7-13(21-25-17-4-2-3-5-19(17)27-21)10-18(12)24-20(26)15-11-14(22)8-9-16(15)23/h2-11H,1H3,(H,24,26) |
Clave InChI |
JBNDIBQRCDPVNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Br)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408325.png)

![2-(1,3-BENZOXAZOL-2-YLSULFANYL)-1-[2,2,4-TRIMETHYL-6-(TRIPHENYLMETHYL)-1,2-DIHYDROQUINOLIN-1-YL]ETHAN-1-ONE](/img/structure/B408327.png)
![methyl 4-[3-oxo-3-(2,2,4-trimethyl-6-trityl-1(2H)-quinolinyl)-1-propenyl]phenyl ether](/img/structure/B408328.png)
![1-[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B408329.png)

![dimethyl 2-{1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408331.png)

![2-[1,1'-biphenyl]-4-yl-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B408333.png)
![4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408335.png)
![(4-Phenylphenyl)-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B408336.png)
![5-(2,4-dichlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408337.png)
![5-(4-fluorobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408338.png)
